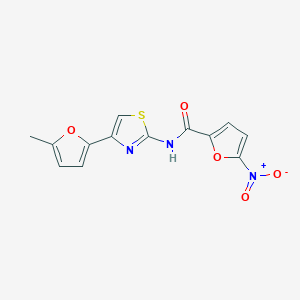

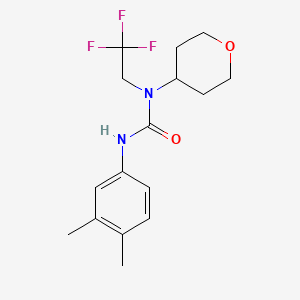

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide" is a derivative of nitrofuran and thiazole, which are chemical structures known for their biological activities. The nitrofuran moiety, in particular, has been associated with antileishmanial activity, as well as carcinogenic properties in certain contexts .

Synthesis Analysis

The synthesis of related nitrofuran derivatives often involves the use of click chemistry, as seen in the production of triazole derivatives containing the nitrofuran unit . Another approach to synthesizing nitrofuran derivatives, specifically 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles, involves the attachment of piperazinyl-linked benzamidine substituents, which are confirmed by various spectroscopic methods including IR, 1H NMR, 13C NMR, and Mass spectral data .

Molecular Structure Analysis

The molecular structure of nitrofuran derivatives is crucial for their biological activity. For instance, the presence of a piperazinyl-linked benzamidine substituent has been shown to significantly influence the antileishmanial activity of these compounds. The most active compound in one study was found to have a n-propyl side chain on the benzamidine, indicating the importance of the substituent's nature on the compound's efficacy .

Chemical Reactions Analysis

Nitrofuran derivatives can undergo various chemical reactions. For example, the reaction of a related compound, ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, with bases can lead to the opening of the thiadiazole ring or the formation of thioamides, depending on the reaction conditions and the bases used. These reactions demonstrate the reactivity of the furan and thiadiazole rings under different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrofuran derivatives like "this compound" are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and the heterocyclic furan and thiazole rings contribute to the compound's reactivity and potential biological activity. The specific physical properties such as melting point, solubility, and stability would depend on the exact structure and substituents present in the compound .

科学的研究の応用

Antibacterial Activity

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide and its analogues have been studied for their antibacterial properties. A study conducted by Hassan et al. (2020) involved designing and synthesizing a series of nitrofurantoin® analogues bearing furan and pyrazole scaffolds. These compounds were evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, comparing their effectiveness to the standard drug nitrofurantoin® (Hassan et al., 2020).

Sister-Chromatid Exchange Enhancement

The compound and related nitrofurans have been associated with an increase in sister-chromatid exchange in Chinese hamster ovary cells, as reported by Shirai and Wang (1980). This study showed that all nitrofurans tested significantly increased the frequency of sister-chromatid exchange in these cells and were also mutagenic for Salmonella (Shirai & Wang, 1980).

Carcinogenic Potential

Research by Cohen et al. (1975) investigated the carcinogenicity of various 5-nitrofurans, including compounds similar to the one . These compounds were fed to Sprague-Dawley female rats, and the study reported the induction of various types of tumors in different tissues (Cohen et al., 1975).

Role in Uroepithelial Cancer

A study by Spry et al. (1985) explored the role of renal metabolism and excretion in 5-nitrofuran-induced uroepithelial cancer in rats. The study provided insights into the metabolic and excretory processes of these compounds in the kidneys, which could explain the differential carcinogenic potential of the tested 5-nitrofurans (Spry et al., 1985).

Anti-Leishmanial Activity

Research by Tahghighi et al. (2012) focused on synthesizing and evaluating the anti-leishmanial activity of various 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines. These compounds showed promising anti-leishmanial activity against the promastigote form of Leishmania major (Tahghighi et al., 2012).

DNA Breakage

McCalla et al. (1971) studied the effect of nitrofuran derivatives, including compounds similar to the subject chemical, on the DNA of Escherichia coli. They found that certain concentrations caused single-strand breaks in the DNA, suggesting potential mutagenic effects (McCalla et al., 1971).

作用機序

Target of action

Many compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The mode of action of a compound is highly dependent on its structure and the target it interacts with. For example, some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of action

The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, some compounds can induce cell death in cancer cells, while others can inhibit the replication of viruses .

特性

IUPAC Name |

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O5S/c1-7-2-3-9(20-7)8-6-22-13(14-8)15-12(17)10-4-5-11(21-10)16(18)19/h2-6H,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWKOEBSJBASLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![2-[2,2-Dimethylpropyl-[2-(1,2,4-triazol-1-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2503092.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503093.png)

![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)

![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)

![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)